Amuvatinib

c-KIT D816H Imatinib-Resistance

Sourcing Amuvatinib here ensures you obtain the specific dual-mechanism inhibitor critical for your models. Unlike generic TKIs, this compound uniquely suppresses RAD51-mediated DNA repair while potently inhibiting imatinib-resistant c-KIT mutants (D816H IC50 10 nM, D816V IC50 950 nM). This validated profile is essential for accurately modeling resistant GIST and executing combination therapies that depend on homologous recombination disruption. Standard substitutions will not replicate these experimental outcomes.

Molecular Formula C23H21N5O3S
Molecular Weight 447.5 g/mol
CAS No. 850879-09-3
Cat. No. B1684542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmuvatinib
CAS850879-09-3
SynonymsHPK 56;  HPK-56;  HPK56;  MP470;  MP-470;  MP 470;  Amuvatinib.
Molecular FormulaC23H21N5O3S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6
InChIInChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
InChIKeyFOFDIMHVKGYHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amuvatinib (850879-09-3) in Oncology: Procurement-Focused Overview of a Multi-Targeted Tyrosine Kinase Inhibitor


Amuvatinib (also known as MP470 or HPK 56) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor [1]. It exerts potent inhibitory activity against several validated tumor targets, including the receptor tyrosine kinases c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Fms-like tyrosine kinase 3 (FLT3), with reported IC50 values of 10 nM, 40 nM, and 81 nM, respectively . Beyond its kinase inhibition profile, Amuvatinib is distinguished by its capacity to suppress the DNA repair protein RAD51, a critical component of homologous recombination, thereby disrupting DNA damage repair mechanisms in cancer cells [2].

Why Amuvatinib (850879-09-3) Cannot Be Substituted: Evidence of Unique Mutant Kinase and DNA Repair Targeting


Generic substitution with other c-KIT or multi-kinase inhibitors is not scientifically supportable due to Amuvatinib's unique, quantifiable activity profile. Unlike earlier-generation inhibitors such as Imatinib, Amuvatinib demonstrates potent activity against key imatinib-resistant c-KIT mutants, including D816V and D816H [1]. Furthermore, its dual mechanism of action, encompassing both kinase inhibition and the suppression of the homologous recombination protein RAD51, is not a characteristic shared by its closest analogs like Dasatinib or Sunitinib [2]. This combination of a broad mutational coverage in c-KIT and a distinct DNA repair suppression mechanism means that substituting Amuvatinib with a compound that lacks one of these properties will result in a fundamentally different experimental outcome and therapeutic potential.

Amuvatinib (850879-09-3) Procurement Guide: Quantitative Evidence for Scientific Selection vs. Comparators


Superior Potency Against Imatinib-Resistant c-KIT Mutant D816H Compared to Imatinib

Amuvatinib demonstrates potent inhibitory activity against the c-KIT D816H mutant, a clinically relevant variant resistant to imatinib. In head-to-head comparison data, Amuvatinib (MP470) exhibits an IC50 of 10 nM against c-KIT(D816H), a concentration approximately 10- to 50-fold lower than that required for imatinib to inhibit the same mutant [1]. This stark contrast in potency underscores Amuvatinib's unique ability to target a key resistance mutation that limits the efficacy of first-line TKI therapies.

c-KIT D816H Imatinib-Resistance GIST

Broad-Spectrum Activity Against Multiple Imatinib-Resistant c-KIT Mutants (D816V, V560G, V654A)

Amuvatinib's differentiation extends beyond a single mutation, displaying potent inhibition across a panel of clinically relevant, imatinib-resistant c-KIT mutants. Quantitative IC50 data reveal that Amuvatinib inhibits c-KIT(D816V), c-KIT(V560G), and c-KIT(V654A) with IC50s of 950 nM, 34 nM, and 127 nM, respectively [1]. In contrast, imatinib is known to be ineffective or significantly less potent against the D816V and V654A mutations [2]. This broad mutant coverage positions Amuvatinib as a more comprehensive tool for studying resistance mechanisms.

c-KIT Mutant Kinase Imatinib-Resistance V560G D816V

Dual Mechanism of Action: Quantifiable Suppression of DNA Repair Protein RAD51

A key differentiator for Amuvatinib is its demonstrated ability to suppress the DNA repair protein RAD51, a property not shared by its primary kinase-inhibitor comparators. In a phase I clinical study, treatment with Amuvatinib resulted in decreased RAD51 expression in a skin punch biopsy from a GIST patient on days 15 and 29 [1]. This in vivo pharmacodynamic effect, corroborating preclinical findings [2], provides a second, kinase-independent mechanism of action. In contrast, drugs like imatinib and sunitinib are not known to modulate RAD51 expression at clinically relevant concentrations.

RAD51 DNA Repair Homologous Recombination Chemosensitization

Synergistic Anti-Tumor Activity with Erlotinib in Prostate Cancer Xenograft Model

In an LNCaP prostate cancer xenograft model, the combination of Amuvatinib (20 mg/kg) and Erlotinib (80 mg/kg) resulted in a statistically significant tumor growth inhibition (TGI) compared to the control group (p=0.01), an effect not observed with either single agent at these doses [1]. Single-agent Amuvatinib at 50 mg/kg showed only modest TGI [1]. This demonstrates that Amuvatinib's value is amplified in specific combination contexts, a point of differentiation from compounds that may lack this synergistic potential.

Synergy Prostate Cancer Erlotinib Xenograft Combination Therapy

Potent Multi-Target Kinase Inhibition Profile (c-KIT, PDGFRα, FLT3) Compared to Selective Inhibitors

Amuvatinib is a potent multi-targeted inhibitor with defined IC50 values for c-KIT (10 nM), PDGFRα (40 nM), and FLT3 (81 nM) . This profile contrasts with more selective inhibitors like Imatinib (primarily c-KIT/PDGFR/Abl) or Dasatinib (Bcr-Abl/Src family/c-KIT). For example, while Amuvatinib and Sunitinib both target multiple kinases, their target profiles differ; Sunitinib is a potent inhibitor of VEGFR2/PDGFRβ (IC50 ~10 nM) in addition to c-KIT, while Amuvatinib's activity is focused on c-KIT, PDGFRα, and FLT3, with no significant VEGFR activity reported .

Multi-targeted Kinase Inhibitor c-KIT PDGFRα FLT3

Clinical Evidence of Activity in Imatinib/Sunitinib-Refractory GIST

In a first-in-human Phase I trial, a patient with gastrointestinal stromal tumor (GIST) who had previously failed treatment with both imatinib and sunitinib achieved a metabolic response and clinical stable disease when treated with single-agent Amuvatinib [1]. This is a direct clinical observation that distinguishes Amuvatinib from earlier lines of therapy. In contrast, patients who have progressed on both imatinib and sunitinib have very limited approved treatment options, highlighting Amuvatinib's potential in a niche of high unmet need.

Refractory GIST Clinical Activity Imatinib-Resistance Sunitinib-Resistance

Optimal Research and Industrial Application Scenarios for Amuvatinib (850879-09-3)


Investigating Imatinib-Resistant GIST Models

Amuvatinib is the compound of choice for researchers modeling gastrointestinal stromal tumors (GIST) that have acquired resistance to imatinib and sunitinib. Its potent activity against c-KIT mutants D816H (IC50 10 nM) and D816V (IC50 950 nM), combined with clinical evidence of activity in a patient refractory to both prior therapies, makes it uniquely suited for these studies [1]. This scenario is directly supported by the data presented in Section 3.

Studying DNA Repair Suppression and Chemosensitization

For projects exploring the disruption of homologous recombination and sensitization to DNA-damaging agents, Amuvatinib provides a validated, dual-mechanism tool. Its ability to suppress RAD51 protein expression in vivo, as demonstrated in clinical biopsies [1], cannot be replicated with standard TKIs like imatinib or dasatinib. This application is ideal for combination studies with chemotherapies such as platinum agents or topoisomerase inhibitors, where RAD51 suppression is hypothesized to enhance efficacy [2].

Evaluating Combination Therapies in Solid Tumor Xenografts

Amuvatinib has demonstrated quantifiable synergistic anti-tumor activity in preclinical combination studies. The combination of Amuvatinib (20 mg/kg) with Erlotinib (80 mg/kg) achieved significant tumor growth inhibition in a prostate cancer xenograft model [1]. Researchers investigating novel combinations for prostate, lung, or other solid tumors can use Amuvatinib as a benchmark combination partner based on this established in vivo synergy data.

Kinase Selectivity Profiling and Off-Target Analysis

Given its well-defined multi-kinase inhibition profile (c-KIT IC50 10 nM, PDGFRα IC50 40 nM, FLT3 IC50 81 nM) and lack of significant VEGFR activity, Amuvatinib serves as a useful control or reference compound in kinase selectivity panels [1]. This contrasts with broader-spectrum inhibitors like sunitinib, allowing researchers to attribute biological effects more specifically to c-KIT/PDGFRα/FLT3 signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amuvatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.